molecular formula C8H14FN B1488173 2,2-Dicyclopropyl-2-fluoroethan-1-amine CAS No. 1564969-75-0

2,2-Dicyclopropyl-2-fluoroethan-1-amine

Cat. No. B1488173
CAS RN: 1564969-75-0
M. Wt: 143.2 g/mol
InChI Key: AYEWEKVRCJBISS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Dicyclopropyl-2-fluoroethan-1-amine, also known as DCFamine, is a cyclic amine compound with a wide range of uses in scientific research. It is an important building block in the synthesis of various compounds, and its unique properties make it a useful tool in the study of biochemical and physiological processes.

Scientific Research Applications

Synthesis and Functionalization

  • Fluoroethylamines as PET Tracers : A study by Glaser et al. (2012) reported on the synthesis of 2-[18F]fluoroethylamine from 2-[18F]fluoroethyl azide using copper-mediated reduction. This methodology has significant implications for the development of positron emission tomography (PET) tracers, highlighting the compound's potential in diagnostic imaging and molecular biology research (Glaser et al., 2012).

  • Luminescent Materials : The study of gold(I) complexes with isocyanide and carbene ligands, including those derived from amines, shows the impact of intramolecular versus intermolecular hydrogen bonding on luminescent properties. This research has implications for the development of new luminescent materials and sensors (Bartolomé et al., 2008).

  • Enantioselective Synthesis : The preparation and use of fluoro-2-phenyl-2-amino-1-ethane's enantiomers as chiral derivatizing agents demonstrate the importance of such compounds in the enantioselective synthesis and analysis, providing valuable tools for pharmaceutical research and development (Hamman, 1989).

Analytical and Detection Applications

  • Amine Detection : The use of fluorescamine for the fluorometric assay of proteins based on free amino groups showcases the potential of fluorine-containing compounds in enhancing detection sensitivity in biochemical assays, relevant for protein quantification and analysis (Böhlen et al., 1973).

  • Aromatic Polyamines : Research into aromatic poly(amine-1,3,4-oxadiazole)s containing donor and acceptor moieties for blue-light-emitting materials indicates the utility of fluoroethylamine derivatives in the development of new materials for optoelectronic applications, highlighting their role in creating high-performance fluorescent and electroluminescent devices (Liou et al., 2006).

properties

IUPAC Name

2,2-dicyclopropyl-2-fluoroethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14FN/c9-8(5-10,6-1-2-6)7-3-4-7/h6-7H,1-5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYEWEKVRCJBISS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CN)(C2CC2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dicyclopropyl-2-fluoroethan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.